1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a piperidine moiety, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethyl-3-methylpiperidine, which is then subjected to acylation to introduce the carbonyl group. This intermediate is further reacted with piperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors in the nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(3-Ethyl-3-methylpiperidin-1-yl)propan-2-one: Similar structure but lacks the additional piperidine ring.
3-Ethyl-3-methylpiperidine: A simpler compound with only one piperidine ring.
N-ethyl-N-methylpiperidin-4-one: Another related compound with different substituents on the piperidine ring.
Uniqueness: 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to its dual piperidine rings and the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(3-ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-15(20)18-11-7-14(8-12-18)16(21)19-10-6-9-17(3,5-2)13-19/h4,14H,1,5-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCWBPJCZQODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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